2-Amino-2-(2-chloro-6-methylphenyl)acetic acid
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Overview
Description
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylbenzaldehyde with glycine in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-nitro-2-(2-chloro-6-methylphenyl)acetic acid.
Reduction: Formation of 2-amino-2-(2-chloro-6-methylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chlorophenyl)acetic acid
- 2-Amino-2-(4-chloro-6-methylphenyl)acetic acid
- 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-chloro-6-methylphenyl)acetic acid is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of both the chlorine and methyl groups can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C9H10ClNO2 |
---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-6-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-2-4-6(10)7(5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
InChI Key |
AEHKXFVIGWAPFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(C(=O)O)N |
Origin of Product |
United States |
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